N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide
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Overview
Description
N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a combination of aromatic rings, amide groups, and fluorine and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the amide bond: This can be achieved through the reaction of an amine with an acid chloride or anhydride under basic conditions.
Introduction of the fluorine substituent: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
Industry: The compound may find applications in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-chloro-N-(4-methoxyphenyl)benzamide
- N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-bromo-N-(4-methoxyphenyl)benzamide
Uniqueness
The presence of the fluorine substituent in N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain targets, compared to its chloro and bromo analogs.
Properties
CAS No. |
443904-21-0 |
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Molecular Formula |
C26H27FN2O3 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-fluoro-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C26H27FN2O3/c1-17-9-8-10-18(2)23(17)28-25(31)26(3,4)29(19-13-15-20(32-5)16-14-19)24(30)21-11-6-7-12-22(21)27/h6-16H,1-5H3,(H,28,31) |
InChI Key |
GHGLTTGCTQANCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)(C)N(C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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